1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene
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Overview
Description
1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene is an organic compound with the molecular formula C16H23NO2. It is characterized by a nitro group attached to a benzene ring, which is further substituted with a butylcyclohexyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene typically involves the nitration of 4-[(1S,4R)-4-butylcyclohexyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve similar nitration reactions but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The butylcyclohexyl group may affect the compound’s solubility and membrane permeability, impacting its overall biological activity .
Comparison with Similar Compounds
1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene can be compared with other nitro-substituted benzene derivatives, such as:
1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene: Similar in structure but with an ethyl group instead of a butyl group.
1-Nitro-4-[(1S,4R)-4-methylcyclohexyl]benzene: Contains a methyl group instead of a butyl group.
1-Nitro-4-[(1S,4R)-4-propylcyclohexyl]benzene: Features a propyl group instead of a butyl group.
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-(4-butylcyclohexyl)-4-nitrobenzene |
InChI |
InChI=1S/C16H23NO2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14H,2-8H2,1H3 |
InChI Key |
YODZUROVEJSVMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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